molecular formula C4H10O2 B072126 3-Methoxy-1-propanol CAS No. 1589-49-7

3-Methoxy-1-propanol

Cat. No. B072126
CAS RN: 1589-49-7
M. Wt: 90.12 g/mol
InChI Key: JDFDHBSESGTDAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Methoxy-1-propanol and its derivatives can be synthesized through various chemical pathways. One common method involves the reaction of potassium propoxide with 1,3-propanediol, leading to the formation of 3-Methoxy-1-propanol and 3-ethoxy-1-propanol (Nishikawa & Ueda, 1991). Additionally, asymmetric synthesis has been employed to produce diastereomeric benzylic hydroxylation metabolites of related compounds, showcasing the versatility of synthetic approaches (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 3-Methoxy-1-propanol derivatives have been thoroughly investigated. Studies involving density functional theory (DFT) have provided insights into the bond angles, distances, and overall molecular geometry, highlighting the compound's structural attributes (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

3-Methoxy-1-propanol undergoes various chemical reactions, including interactions with OH radicals and Cl atoms. Kinetic studies have measured the rate coefficients of these reactions, contributing to a deeper understanding of its reactivity and stability under atmospheric conditions (Barrera et al., 2019).

Physical Properties Analysis

The physical properties of 3-Methoxy-1-propanol, such as sound velocity and density in aqueous solutions, have been characterized using ultrasonic methods. These studies provide valuable data on the compound's behavior in solutions and its interactions with solvents (Nishikawa & Ueda, 1991).

Chemical Properties Analysis

Investigations into the acid-base properties of related mixed oxides have elucidated the catalytic activity and selectivity in reactions involving 3-Methoxy-1-propanol. Such studies offer insights into the compound's role in catalysis and its potential applications in chemical synthesis (Cheng et al., 2008).

Scientific Research Applications

Catalysis and Synthesis

3-Methoxy-1-propanol has shown significant applications in catalysis and chemical synthesis. For instance, it can be selectively formed through the addition of methanol to allyl alcohol, involving metal oxides like MgO, ZrO2, and Al2O3 as catalysts (Yamakawa et al., 2001). Similarly, its synthesis has been explored from propylene oxide and methanol, utilizing catalysts derived from hydrotalcite-like compounds, showcasing the role of acid-base properties in the process (Cheng et al., 2008).

Gas Sensing

In the realm of gas sensing, 3-Methoxy-1-propanol has been identified as a potential target due to its widespread industrial and consumer product use. Ag decorated SnO2 mesoporous material demonstrated high sensitivity and good selectivity to 3-Methoxy-1-propanol, with the gas sensing mechanism being elucidated using Density Functional Theory (Li et al., 2019).

Environmental Chemistry and Atmospheric Studies

In environmental chemistry, the atmospheric chemistry of 3-Methoxy-1-propanol is of interest, particularly its interactions with OH radicals and Cl atoms. The kinetic studies and product identification under atmospheric conditions have led to insights into the reaction mechanisms and potential atmospheric implications due to emissions into the troposphere (Barrera et al., 2019).

Solvent and Industrial Applications

3-Methoxy-1-propanol's utility as a solvent for paints, inks, and fragrances, as well as a raw material for industrial detergents, has been noted. Its kinetics with OH radicals have been measured, providing valuable data for its use in these industries (Aschmann et al., 2011). Additionally, its performance in direct liquid fuel cells, particularly in comparison with methanol, indicates its potential in alternative energy applications (Qi & Kaufman, 2002).

Safety And Hazards

3-Methoxy-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant .

Future Directions

As 3-Methoxy-1-propanol is a primary alcohol and used as a synthesis building block for preparing pharmaceutically active compounds , it is likely that future research will continue to explore its synthesis and potential applications in pharmaceuticals and other industries.

properties

IUPAC Name

3-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFDHBSESGTDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073129
Record name Trimethylene glycol monomethyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-propanol

CAS RN

1589-49-7
Record name 3-Methoxy-1-propanol
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Record name 3-Methoxy-1-propanol
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Record name Trimethylene glycol monomethyl ether
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Record name 3-methoxypropan-1-ol
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Record name 1-Propanol, 3-methoxy
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Record name 3-METHOXY-1-PROPANOL
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